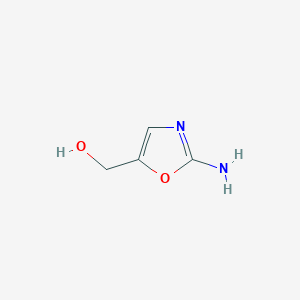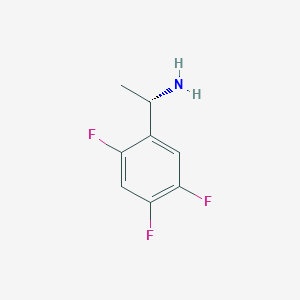
3-(3-Chloro-5-fluorophenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-fluorophenyl)propan-1-amine is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol. It is a useful research chemical, often utilized in various scientific studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)propan-1-amine typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(3-Chloro-5-fluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-(3-Chloro-5-fluorophenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: A member of the class of propanolamines with a hydroxy substituent at C-1 and an amino substituent at C-2.
3-Amino-3-(3-chloro-5-fluorophenyl)propan-1-ol: A similar compound with an additional hydroxy group.
Uniqueness
3-(3-Chloro-5-fluorophenyl)propan-1-amine is unique due to its specific halogenated phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C9H11ClFN |
|---|---|
分子量 |
187.64 g/mol |
IUPAC名 |
3-(3-chloro-5-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 |
InChIキー |
WDOIMOYLIADOEP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















